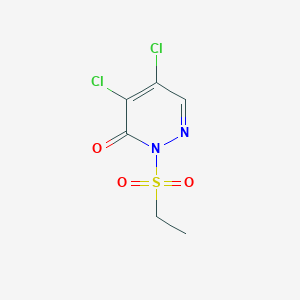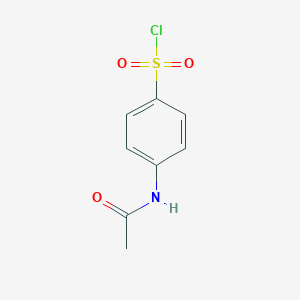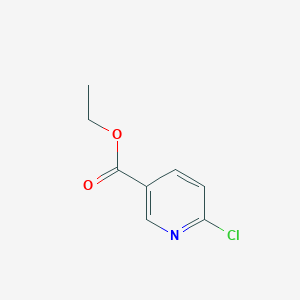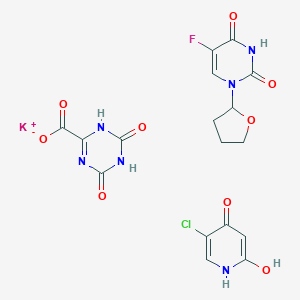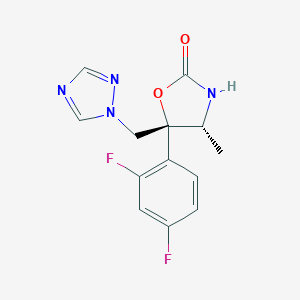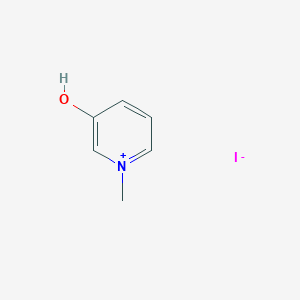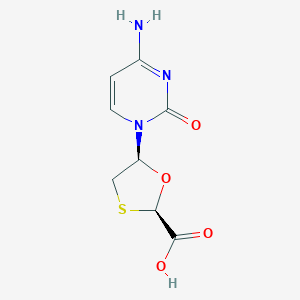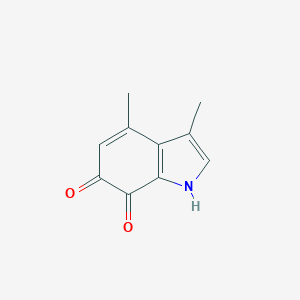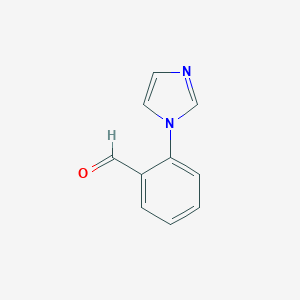
1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL
説明
The compound 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is a chemical structure that is part of the naphthyridine family, a group of compounds known for their diverse biological activities. The synthesis and study of such compounds are of significant interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of naphthyridine derivatives has been explored through various methods. A novel four-component strategy has been described for the synthesis of dipyrazolo-fused 2,6-naphthyridines, which demonstrates the bond-forming efficiency and generality of this approach for assembling tetra-heterocyclic scaffolds . Another study reports the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine in a six-step reaction, confirming the structure through NMR, elemental analysis, and mass spectrometry . Additionally, the synthesis of 5-amino-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridines and related compounds has been achieved starting from anilines, with the aim of studying their potential acetylcholinesterase inhibitory activity . Novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives have also been synthesized via condensation reactions, with structures confirmed by analytical data and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be further modified to yield various substituted derivatives. The structural confirmation of these compounds is typically achieved through NMR spectroscopy, X-ray crystallography, and other analytical techniques .
Chemical Reactions Analysis
Naphthyridine derivatives can undergo a range of chemical reactions, including condensation, elimination, addition, and cycloaddition, to form complex heterocyclic structures . The asymmetric hydrogenation of 1,5-naphthyridine derivatives has been developed to produce chiral 1,5-diaza-cis-decalins, which are valuable as rigid chelating diamine ligands for asymmetric synthesis . An intramolecular 1,3-dipolar cycloaddition reaction has been utilized to synthesize a 1,8-naphthyridin-5-one derivative, showcasing the versatility of naphthyridines in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their potential applications in various fields. The asymmetric hydrogenation process mentioned provides a green protocol for the synthesis of optically pure compounds, indicating the importance of stereochemistry in the physical properties of these molecules . The detailed physical properties, such as solubility, melting points, and stability, are typically characterized as part of the compound's development for specific applications but are not explicitly detailed in the provided papers.
科学的研究の応用
Asymmetric Synthesis
The compound is utilized in asymmetric synthesis processes. Zhang et al. (2015) reported the asymmetric hydrogenation of 1,5-naphthyridine derivatives using chiral cationic ruthenium diamine complexes, producing optically pure 1,5-diaza-cis-decalins, including 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. These decalins serve as rigid chelating diamine ligands for asymmetric synthesis, indicating the significance of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL in the synthesis of complex organic molecules (Zhang et al., 2015).
Synthetic Chemistry
In the realm of synthetic chemistry, Teng Da-wei (2010) synthesized 1,2,3,4-tetrahydro-2,6-naphthyridine through a multi-step process from 2-methylpyrazine, highlighting the compound's role in complex chemical synthesis and its potential as a building block for further chemical transformations (Teng Da-wei, 2010).
Antioxidant Properties
Research by Nam et al. (2007) demonstrated that tetrahydro-1,8-naphthyridinol analogues, structurally related to alpha-tocopherol, exhibit significantly higher antioxidant activity than alpha-tocopherol itself in lipid membranes and low-density lipoproteins. This indicates the potential of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL derivatives in medical and biochemical applications due to their antioxidative properties (Nam et al., 2007).
Asymmetric Hydrogenation and Biological Activity
Lautens and Yamamoto (2016) highlighted the use of 1,2,3,4-tetrahydro-1,8-naphthyridine (THNAD) skeletons in biologically active molecules. They discussed the asymmetric hydrogenation of 1,8-naphthyridines to afford THNADs, which are utilized in the synthesis of bioactive compounds, showcasing the biological relevance of these compounds (Lautens & Yamamoto, 2016).
Topoisomerase I Inhibition and Antiproliferative Activity
The synthesis and biological evaluation of hybrid tetrahydro-1,5-naphthyridine derivatives were described by Martin-Encinas et al. (2019). These compounds, including 1,2,3,4-tetrahydro-1,5-naphthyridines fused with heterocycles, showed activity as inhibitors of Topoisomerase I (TopI) and possessed antiproliferative properties in various cancer cell lines, pointing to the compound's potential in cancer therapy (Martin-Encinas et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods .
特性
IUPAC Name |
2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLIAWQPRVOLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CNC2=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570334 | |
| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL | |
CAS RN |
155057-98-0 | |
| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,6-naphthyridin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



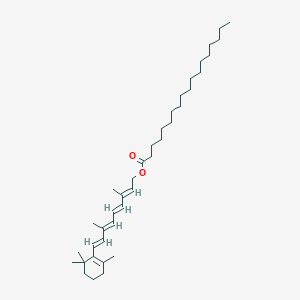
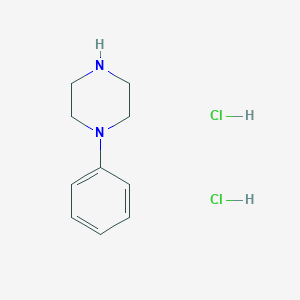

![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)
